molecular formula C14H23N3O2 B4933811 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide

2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide

Cat. No. B4933811
M. Wt: 265.35 g/mol
InChI Key: OJBBCSHJQQHJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide, also known as AICAR, is a synthetic nucleoside that has been used in scientific research for its ability to activate AMP-activated protein kinase (AMPK). This activation of AMPK has been shown to have a variety of biochemical and physiological effects, making AICAR a valuable tool in the study of metabolic disorders, cancer, and cardiovascular disease.

Mechanism of Action

2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide activates AMPK by mimicking the effects of an increase in cellular AMP levels. This leads to the activation of AMPK, which in turn leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This activation of AMPK also leads to the inhibition of mTOR, a protein that plays a crucial role in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
The activation of AMPK by 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. These include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide in lab experiments is its ability to activate AMPK, which can lead to a variety of effects that are relevant to the study of metabolic disorders and other diseases. However, one limitation of using 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide. One area of research is the potential use of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide as a treatment for metabolic disorders such as diabetes and obesity. Another area of research is the potential use of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide as a cardioprotective agent. Additionally, there is ongoing research into the mechanism of action of 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide and its effects on cellular metabolism.

Synthesis Methods

2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide can be synthesized through a multistep process starting with commercially available compounds. The synthesis involves the reaction of 1-adamantylamine with ethyl chloroformate to form 3-ethyl-1-adamantyl carbamate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form the final product, 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide.

Scientific Research Applications

2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been extensively studied for its ability to activate AMPK, a protein kinase that plays a crucial role in regulating cellular metabolism. Activation of AMPK by 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This makes 2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide a valuable tool in the study of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

[(3-ethyladamantane-1-carbonyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBBCSHJQQHJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327821
Record name [(3-ethyladamantane-1-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351328-28-4
Record name [(3-ethyladamantane-1-carbonyl)amino]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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